molecular formula C11H11F3O2 B7969161 2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone

2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone

Cat. No.: B7969161
M. Wt: 232.20 g/mol
InChI Key: DWWUOFXKUFAGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-n-Propoxy-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of trifluoroacetophenones It is characterized by the presence of a trifluoromethyl group attached to the acetophenone core, along with a propoxy substituent at the 3’ position of the phenyl ring

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent. This one-step synthesis yields the desired product with a moderate yield of around 60%.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride.

    Gas-Phase Reaction: A more industrial approach involves the reaction of trifluoromethane gas with benzoyl chloride or benzoyl esters.

Types of Reactions:

    Oxidation: 3’-n-Propoxy-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Major Products:

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of trifluoroalcohols or trifluorohydrocarbons.

    Substitution: Formation of substituted trifluoroacetophenones.

Mechanism of Action

The mechanism by which 3’-n-Propoxy-2,2,2-trifluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, making it a potent inhibitor of certain enzymes. The propoxy group further modulates its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3’-n-Propoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and propoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-6-16-9-5-3-4-8(7-9)10(15)11(12,13)14/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWUOFXKUFAGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.